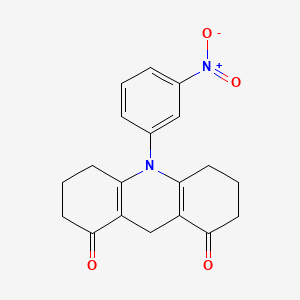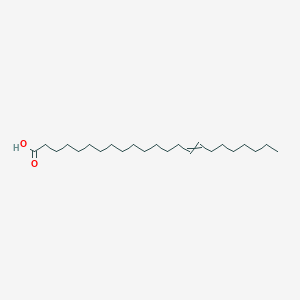
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is a chemical compound characterized by the presence of four sulfanyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with thiol-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution of the amine groups by the thiol groups. Common reagents used in this synthesis include thiol-containing compounds such as thiourea or thioglycolic acid.
Industrial Production Methods
Industrial production of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in the study of thiol-based redox biology and as a potential inhibitor of enzymes that interact with thiol groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological thiols.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. This interaction can affect various molecular targets and pathways, including redox signaling and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with methyl groups instead of sulfanyl groups.
Ethylenediamine: The parent compound without any substituents.
Thiourea: Contains thiol groups but lacks the ethane-1,2-diamine backbone.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is unique due to the presence of four sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form disulfide bonds and interact with thiol groups makes it particularly valuable in redox biology and coordination chemistry.
Propriétés
Numéro CAS |
135886-79-2 |
|---|---|
Formule moléculaire |
C2H8N2S4 |
Poids moléculaire |
188.4 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(sulfanyl)ethane-1,2-diamine |
InChI |
InChI=1S/C2H8N2S4/c5-3(6)1-2-4(7)8/h5-8H,1-2H2 |
Clé InChI |
QPASNUCDQSQLMP-UHFFFAOYSA-N |
SMILES canonique |
C(CN(S)S)N(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)



![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)





